molecular formula C24H26N2O5S2 B284829 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide

Cat. No. B284829
M. Wt: 486.6 g/mol
InChI Key: CXKNNOAYEXCNTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, also known as DMTQ or TQS, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. DMTQ is a tetrahydroisoquinoline derivative that has been synthesized through a multistep process.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has been shown to have potential therapeutic applications in various areas of research, including neurodegenerative diseases, cancer, and inflammation. In neurodegenerative diseases, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has been found to protect neurons against damage induced by oxidative stress and reduce inflammation in the brain. In cancer research, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide can reduce the production of pro-inflammatory cytokines and chemokines.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. In vivo studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide can reduce inflammation and oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide in lab experiments is its potential therapeutic applications in various areas of research. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide has been shown to have neuroprotective, anti-inflammatory, and anti-cancer properties, which make it a promising compound for further research. However, one of the limitations of using N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide research. One area of research is the development of more efficient synthesis methods for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide. Another area of research is the investigation of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide's potential therapeutic applications in other areas, such as cardiovascular disease and diabetes. Additionally, more research is needed to fully understand the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide and its effects on various signaling pathways in the body.

Synthesis Methods

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide involves a multistep process that begins with the condensation of 3,4-dimethoxyphenylacetonitrile with thiophene-2-carbaldehyde to form the intermediate 2-(3,4-dimethoxyphenyl)-2-thien-2-yl-1-nitroethene. The nitro group is then reduced to an amino group using palladium on carbon, followed by the addition of the sulfonyl chloride to form the final product, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide.

properties

Molecular Formula

C24H26N2O5S2

Molecular Weight

486.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C24H26N2O5S2/c1-30-21-10-9-17(14-22(21)31-2)11-12-25-24(27)20-15-18-6-3-4-7-19(18)16-26(20)33(28,29)23-8-5-13-32-23/h3-10,13-14,20H,11-12,15-16H2,1-2H3,(H,25,27)

InChI Key

CXKNNOAYEXCNTO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=CS4)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=CS4)OC

Origin of Product

United States

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